3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 3-phenyl-1,2-oxazole-5-carboxylic acid with ethoxyamine and benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group and benzamide moiety contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-15-10-6-9-14(11-15)18(21)19-17-12-16(20-23-17)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,21) |
InChI Key |
DLCBPLHJBUCPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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